Butane-1,3-diamine dihydrochloride

Übersicht

Beschreibung

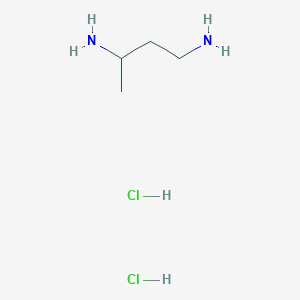

Butane-1,3-diamine dihydrochloride, also known as 1,3-diaminobutane dihydrochloride, is a chemical compound with the molecular formula C4H12N2·2HCl. It is a white crystalline solid that is highly soluble in water. This compound is a diamine, meaning it contains two amine groups, which makes it a valuable building block in synthetic organic chemistry .

Wirkmechanismus

Target of Action

Butane-1,3-diamine dihydrochloride, also known as 1,3-diaminobutane, is a significant motif in natural products and serves as a building block in synthetic organic chemistry . .

Mode of Action

It is known that diamines, including 1,3-diamines, play crucial roles in various biological systems .

Biochemical Pathways

This compound may be involved in the synthesis of polyamines, similar to its structural analog, putrescine . Putrescine is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC). Agmatine is then transformed into N-carbamoylputrescine by agmatine imino hydroxylase (AIH) .

Result of Action

Diamines are known to play crucial roles in various biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,3-diamine dihydrochloride typically involves the hydrogenation of nitriles or the reduction of amides. One common method is the reduction of succinonitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction conditions usually involve high pressure and temperature to ensure complete reduction .

Industrial Production Methods

On an industrial scale, this compound is produced by the catalytic hydrogenation of succinonitrile. This process is efficient and yields a high purity product. The reaction is carried out in large reactors where hydrogen gas is bubbled through a solution of succinonitrile in the presence of a nickel catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

Butane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Further reduction can lead to the formation of primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted diamines and other derivatives.

Wissenschaftliche Forschungsanwendungen

Butane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the biosynthesis of polyamines, which are essential for cell growth and differentiation.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Putrescine (Butane-1,4-diamine): Similar in structure but with amine groups at the 1 and 4 positions.

Cadaverine (Pentane-1,5-diamine): Another diamine with a longer carbon chain.

1,3-Diaminopropane: A shorter chain diamine with amine groups at the 1 and 3 positions.

Uniqueness

Butane-1,3-diamine dihydrochloride is unique due to its specific positioning of amine groups, which makes it particularly useful in the synthesis of certain polymers and pharmaceuticals. Its ability to form stable complexes with various substrates also sets it apart from other diamines .

Biologische Aktivität

Butane-1,3-diamine dihydrochloride, a dihydrochloride salt of butane-1,3-diamine, is a compound with significant biological activity due to its structural properties and role in various biochemical processes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

- Molecular Formula : C₄H₁₄Cl₂N₂

- Appearance : White crystalline powder

- Solubility : Soluble in water

This compound is classified as a diamine because it contains two amine functional groups. This structure allows it to participate in various biological processes, particularly in the synthesis of polyamines essential for cellular functions.

This compound plays a critical role in the biosynthesis of polyamines such as putrescine, spermidine, and spermine. These polyamines are vital for:

- Cell Growth : They are involved in cellular proliferation and differentiation.

- Apoptosis Regulation : Polyamines help regulate programmed cell death.

- Neurotransmitter Systems : The compound may influence neurotransmitter pathways, suggesting potential applications in neurobiology.

Research indicates that this compound may modulate enzyme activity related to polyamine metabolism and neurotransmitter synthesis, which could have implications for therapeutic developments .

Biological Activity Overview

The biological activities attributed to this compound include:

- Cell Proliferation : Enhances growth and division of various cell types.

- Neuroprotective Effects : Potentially protects neuronal cells from damage.

- Antimicrobial Properties : Some studies suggest it may exhibit antimicrobial effects against certain pathogens.

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of this compound compared to other related diamines:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Butane-1,4-diamine dihydrochloride | C₄H₁₂Cl₂N₂ | Involves four carbon atoms; used in pollution studies |

| Putrescine (1,4-diaminobutane) | C₄H₁₂N₂ | Naturally occurring; involved in biological processes |

| 1,2-Diaminopropane | C₃H₈N₂ | Shorter chain; primarily used in organic synthesis |

This compound is distinct due to its specific chain length and the positioning of its amines at the 1 and 3 positions on the butane backbone. This configuration influences its reactivity and biological activity compared to other diamines.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cellular Studies : Research indicates that this compound can enhance cell growth in vitro by increasing polyamine levels. This effect is particularly significant in cancer cell lines where polyamines are often dysregulated.

- Neurobiology Applications : A study highlighted its potential neuroprotective effects by modulating neurotransmitter release and protecting against oxidative stress in neuronal models .

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits some antimicrobial properties against specific strains of bacteria and fungi .

Eigenschaften

IUPAC Name |

butane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHAAVOFLUOLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.